molecular formula C9H8ClN B1620936 2-(3-Chlorophenyl)ethylisocyanide CAS No. 730964-64-4

2-(3-Chlorophenyl)ethylisocyanide

Cat. No.: B1620936
CAS No.: 730964-64-4
M. Wt: 165.62 g/mol
InChI Key: YSROKGLXUUNSIS-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)ethylisocyanide is an organic compound with the molecular formula C(_9)H(_8)ClN It is characterized by the presence of an isocyanide group attached to a 3-chlorophenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)ethylisocyanide typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorophenylacetonitrile.

    Formation of Intermediate: The nitrile group is converted to an amine via reduction, often using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Isocyanide Formation: The resulting amine is then treated with chloroform and a strong base like potassium tert-butoxide to form the isocyanide through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Using large-scale hydrogenation reactors for the reduction of 3-chlorophenylacetonitrile.

    Efficient Conversion: Employing continuous flow reactors for the conversion of the amine to the isocyanide to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)ethylisocyanide undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

    Cycloaddition Reactions: It can undergo cycloaddition reactions with alkenes or alkynes to form heterocyclic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Cycloaddition: Catalysts such as transition metals (e.g., palladium or rhodium) under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted isocyanides.

    Cycloaddition Products: Heterocyclic compounds with potential biological activity.

    Oxidation and Reduction Products: Corresponding amines or nitriles.

Scientific Research Applications

2-(3-Chlorophenyl)ethylisocyanide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)ethylisocyanide involves its interaction with molecular targets through the isocyanide group. This group can form stable complexes with metal ions, which can then interact with biological macromolecules. The pathways involved include:

    Ligand Binding: The isocyanide group binds to metal centers in enzymes or receptors, modulating their activity.

    Signal Transduction: The binding can trigger signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

    Phenylisocyanide: Lacks the chlorine substituent, making it less reactive in certain reactions.

    Benzylisocyanide: Has a different substitution pattern, affecting its chemical behavior.

    2-(4-Chlorophenyl)ethylisocyanide: Similar structure but with the chlorine atom in a different position, leading to different reactivity.

Uniqueness: 2-(3-Chlorophenyl)ethylisocyanide is unique due to the presence of the chlorine atom at the meta position, which influences its electronic properties and reactivity, making it suitable for specific synthetic applications and research studies.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its preparation methods, chemical behavior, and applications

Properties

IUPAC Name

1-chloro-3-(2-isocyanoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSROKGLXUUNSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374032
Record name 2-(3-Chlorophenyl)ethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730964-64-4
Record name 2-(3-Chlorophenyl)ethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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